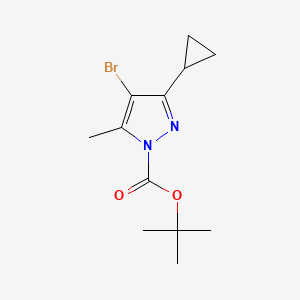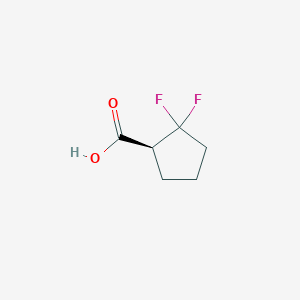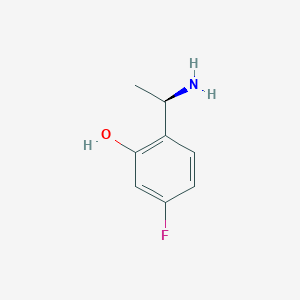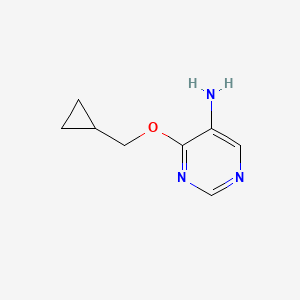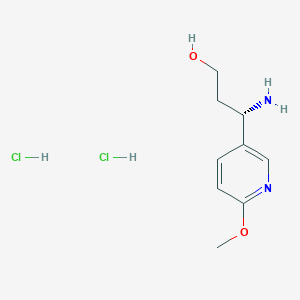
(3S)-3-amino-3-(6-methoxypyridin-3-yl)propan-1-ol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-amino-3-(6-methoxypyridin-3-yl)propan-1-ol;dihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an amino group, a methoxypyridine ring, and a propanol chain, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(6-methoxypyridin-3-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine and appropriate amino alcohols.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-amino-3-(6-methoxypyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The methoxypyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C is a typical reducing agent.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include oximes, nitriles, dihydropyridine derivatives, and various amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3S)-3-amino-3-(6-methoxypyridin-3-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3S)-3-amino-3-(6-methoxypyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and neurotransmission, depending on its specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(6-Methoxypyridin-2-yl)propan-1-ol
- 3-amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol
Uniqueness
(3S)-3-amino-3-(6-methoxypyridin-3-yl)propan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds
Propriétés
Formule moléculaire |
C9H16Cl2N2O2 |
|---|---|
Poids moléculaire |
255.14 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(6-methoxypyridin-3-yl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C9H14N2O2.2ClH/c1-13-9-3-2-7(6-11-9)8(10)4-5-12;;/h2-3,6,8,12H,4-5,10H2,1H3;2*1H/t8-;;/m0../s1 |
Clé InChI |
NYUACOKMQQVKNG-JZGIKJSDSA-N |
SMILES isomérique |
COC1=NC=C(C=C1)[C@H](CCO)N.Cl.Cl |
SMILES canonique |
COC1=NC=C(C=C1)C(CCO)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


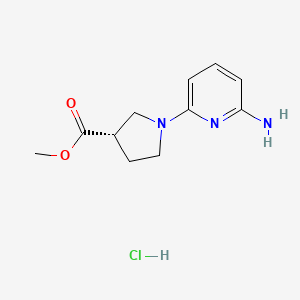
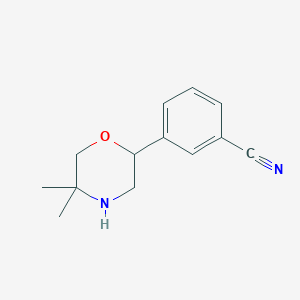


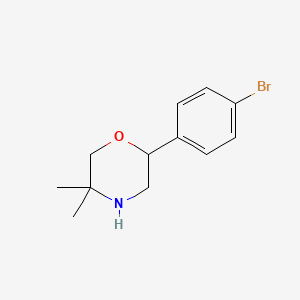
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate](/img/structure/B13058556.png)
![(2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13058559.png)
